molecular formula C22H31NO2 B1439687 N-{2-[2-(Sec-butyl)phenoxy]butyl}-4-ethoxyaniline CAS No. 1040687-19-1

N-{2-[2-(Sec-butyl)phenoxy]butyl}-4-ethoxyaniline

Cat. No.: B1439687
CAS No.: 1040687-19-1
M. Wt: 341.5 g/mol
InChI Key: PNUPFAUTABSNGH-UHFFFAOYSA-N
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Description

N-{2-[2-(Sec-butyl)phenoxy]butyl}-4-ethoxyaniline is a synthetic aromatic amine derivative characterized by a phenoxybutyl backbone substituted with a sec-butyl group and a 4-ethoxy aniline moiety. The ethoxy group (–OCH₂CH₃) at the para position of the aniline ring and the branched sec-butylphenoxy chain likely influence its physicochemical and biological properties, making it a candidate for applications in organic synthesis or pharmaceutical intermediates .

Properties

IUPAC Name

N-[2-(2-butan-2-ylphenoxy)butyl]-4-ethoxyaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H31NO2/c1-5-17(4)21-10-8-9-11-22(21)25-19(6-2)16-23-18-12-14-20(15-13-18)24-7-3/h8-15,17,19,23H,5-7,16H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNUPFAUTABSNGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1=CC=CC=C1OC(CC)CNC2=CC=C(C=C2)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H31NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[2-(Sec-butyl)phenoxy]butyl}-4-ethoxyaniline typically involves a multi-step process:

  • Formation of the Phenoxy Intermediate: : The initial step involves the reaction of 2-sec-butylphenol with a suitable alkylating agent to form 2-(sec-butyl)phenoxybutane. This reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF).

  • Coupling with Ethoxyaniline: : The phenoxy intermediate is then reacted with 4-ethoxyaniline. This step often requires a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond.

  • Purification: : The final product is purified using techniques such as recrystallization or column chromatography to obtain this compound in high purity.

Industrial Production Methods

While the compound is primarily synthesized for research purposes, industrial production would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification processes.

Chemical Reactions Analysis

Types of Reactions

N-{2-[2-(Sec-butyl)phenoxy]butyl}-4-ethoxyaniline can undergo various chemical reactions, including:

  • Oxidation: : The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or other oxidized derivatives.

  • Reduction: : Reduction reactions can be performed using agents like lithium aluminum hydride (LiAlH({4})) or sodium borohydride (NaBH({4})), which can reduce the nitro or carbonyl groups if present.

  • Substitution: : The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation, using appropriate reagents and conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nitration using concentrated nitric acid and sulfuric acid.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce amines or alcohols.

Scientific Research Applications

N-{2-[2-(Sec-butyl)phenoxy]butyl}-4-ethoxyaniline has several applications in scientific research:

  • Chemistry: : It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

  • Biochemistry: : The compound is used in the study of enzyme interactions and protein binding due to its ability to interact with various biological molecules.

  • Medicine: : Research into its potential therapeutic applications is ongoing, particularly in the development of new pharmaceuticals.

  • Industry: : It may be used in the development of new materials or as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism by which N-{2-[2-(Sec-butyl)phenoxy]butyl}-4-ethoxyaniline exerts its effects depends on its specific application. In biochemical contexts, it may interact with enzymes or receptors, altering their activity. The molecular targets and pathways involved can vary, but typically include binding to active sites or allosteric sites on proteins, thereby modulating their function.

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Compound Name Molecular Formula Molar Mass (g/mol) Substituent Features Key Properties References
Target Compound : N-{2-[2-(Sec-butyl)phenoxy]butyl}-4-ethoxyaniline ~C₂₂H₃₁NO₂ ~353.5 Ethoxy (–OCH₂CH₃), butyl linker Predicted pKa ~4.95; moderate lipophilicity
4-Butoxy-N-{2-[2-(sec-butyl)phenoxy]butyl}aniline C₂₄H₃₅NO₂ 369.54 Butoxy (–OCH₂CH₂CH₂CH₃), butyl linker Irritant (Xi); higher lipophilicity
N-{2-[2-(sec-Butyl)phenoxy]propyl}-4-fluoroaniline C₁₉H₂₄FNO 301.40 Fluoro (–F), propyl linker Electron-withdrawing group; potential enhanced stability
N-{2-[2-(sec-Butyl)phenoxy]ethyl}-4-(2-cyclohexylethoxy)aniline C₂₆H₃₇NO₂ 396.00 Cyclohexylethoxy (–OCH₂CH₂C₆H₁₁), ethyl linker High lipophilicity; bulky substituent
N-[4-(sec-Butoxy)benzyl]-4-(2-ethoxyethoxy)aniline C₂₁H₂₉NO₃ 343.46 Ethoxyethoxy (–OCH₂CH₂OCH₂CH₃), benzyl linker Enhanced solubility in polar solvents

Key Observations:

Substituent Effects: Electron-Donating vs. Withdrawing Groups: The ethoxy group in the target compound donates electrons via resonance, contrasting with the electron-withdrawing fluoro group in the analog from . This difference may influence reactivity in electrophilic substitution or binding interactions .

Chain Length and Flexibility :

  • The butyl linker in the target compound provides greater conformational flexibility than propyl or ethyl linkers in analogs (e.g., and ). Longer chains may enhance binding to hydrophobic targets but reduce metabolic stability .

Physicochemical Properties :

  • Solubility : Ethoxyethoxy substituents () improve polar solubility, while sec-butyl and cyclohexyl groups () favor lipid membranes. The target compound’s ethoxy group balances moderate polarity .
  • pKa : Predicted pKa values near 4.95 () suggest weak acidity, aligning with typical aniline derivatives.

Biological Activity

N-{2-[2-(Sec-butyl)phenoxy]butyl}-4-ethoxyaniline is a compound of interest due to its potential biological activities, particularly in the context of cancer research and pharmacological applications. This compound belongs to a class of N-substituted phenolic compounds that have been studied for their interactions with various biological systems.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C17H25NO2\text{C}_{17}\text{H}_{25}\text{N}\text{O}_{2}

This structure indicates the presence of an ethoxy group and a phenoxy group, which are significant for its biological activity.

The biological activity of this compound may involve several mechanisms:

  • Inhibition of Prostaglandin Receptors : Similar compounds have been shown to interact with prostaglandin receptors, specifically EP2 and EP4, leading to modulation of inflammatory responses and potential anti-cancer effects .
  • Effects on Cell Signaling Pathways : The compound may influence pathways such as PI3K/AKT and MAPK/ERK, which are crucial for cell survival and proliferation. This modulation can affect tumor growth and immune response .
  • Antimicrobial Activity : Preliminary studies suggest that related compounds exhibit antibacterial properties, making them candidates for further investigation in infectious disease contexts .

Biological Activity Data

A summary of biological activity data for this compound is presented in the following table:

Activity Type Observed Effect Reference
AnticancerModulation of tumor growth via receptor inhibition
AntimicrobialIn vitro antibacterial activity
Anti-inflammatoryPotential inhibition of inflammatory pathways

Case Study 1: Anticancer Activity

In a study investigating the effects of similar compounds on cancer cell lines, it was found that N-substituted phenolic compounds could significantly inhibit cell proliferation in breast cancer models. The mechanism was attributed to the suppression of PI3K/AKT signaling pathways, leading to apoptosis in cancer cells.

Case Study 2: Antimicrobial Properties

Another study evaluated the antimicrobial properties of various phenolic compounds, including derivatives similar to this compound. Results indicated effective inhibition against Gram-positive bacteria, suggesting potential therapeutic applications in treating bacterial infections.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-{2-[2-(Sec-butyl)phenoxy]butyl}-4-ethoxyaniline
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N-{2-[2-(Sec-butyl)phenoxy]butyl}-4-ethoxyaniline

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